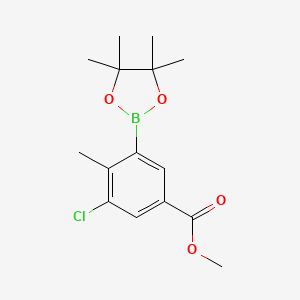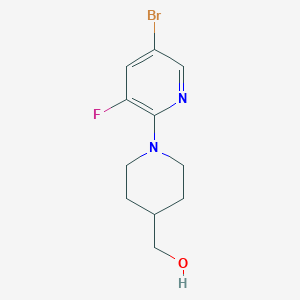![molecular formula C9H10N2O3S2 B15365240 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol is a unique chemical compound characterized by its intricate structure, comprising a nitro-substituted pyridine ring, a dithio linkage, and a cyclopropane moiety. This complex arrangement grants the compound distinct physical and chemical properties, making it of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol typically involves the coupling of 5-nitro-2-chloropyridine with a cyclopropane-containing thiol. The reaction is usually carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. Specific reaction conditions, such as temperature and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods: : Industrial-scale production may involve similar synthetic routes, but scaled-up to accommodate larger quantities. Optimizations include continuous flow reactors for better control and efficiency, and using cost-effective reagents and solvents. Purification processes, such as recrystallization or chromatography, are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol can undergo various chemical reactions:
Oxidation: : In the presence of oxidizing agents, the dithio moiety can be converted to disulfide or sulfoxide derivatives.
Reduction: : Reduction reactions typically target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: : Nucleophiles such as ammonia or organolithium reagents.
Major Products Formed
Oxidation: : Disulfide or sulfoxide derivatives.
Reduction: : 1-[(5-Amino-2-pyridinyl)dithio]cyclopropanemethanol.
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol finds applications across several scientific domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for the synthesis of more complex molecules.
Biology
Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Used in biochemical assays to study enzyme functions and interactions.
Medicine
Potential therapeutic applications due to its unique structure and reactivity.
Explored as a lead compound for the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Employed in material science for the creation of novel materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol varies depending on its application:
Molecular Targets and Pathways
In biological systems, it may interact with enzymes or receptors, modifying their activity.
The nitro group can participate in redox reactions, impacting cellular oxidative stress levels.
The dithio linkage can undergo cleavage, releasing reactive sulfur species that can affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol shares similarities with other compounds containing nitro-pyridine, dithio, or cyclopropane moieties:
Similar Compounds
1-[(5-Nitro-2-pyridinyl)dithio]ethanol: A similar compound with an ethanolic instead of cyclopropanemethanol structure.
1-[(5-Nitro-2-thiophenyl)dithio]cyclopropanemethanol: A thiophene ring replaces the pyridine ring.
2-(5-Nitro-2-pyridinylthio)acetic acid: Features a carboxylic acid group instead of a cyclopropanemethanol group.
Uniqueness: : The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other nitro-pyridine and dithio compounds
So, what do you think? Would you want to dive deeper into any particular section?
Eigenschaften
Molekularformel |
C9H10N2O3S2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
[1-[(5-nitropyridin-2-yl)disulfanyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H10N2O3S2/c12-6-9(3-4-9)16-15-8-2-1-7(5-10-8)11(13)14/h1-2,5,12H,3-4,6H2 |
InChI-Schlüssel |
QXOFYVJGIGYOFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)SSC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



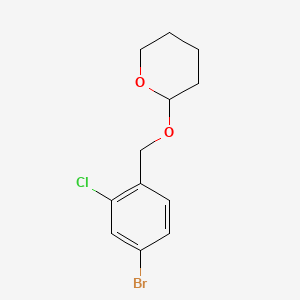
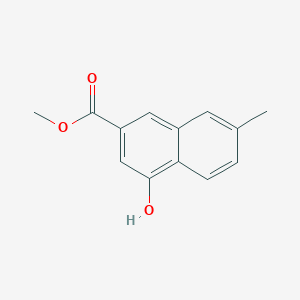
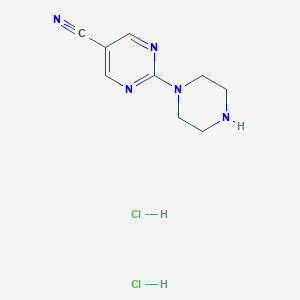
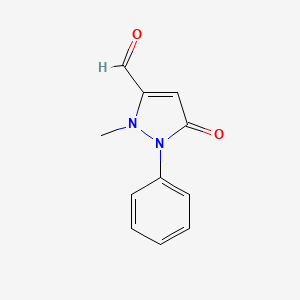
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
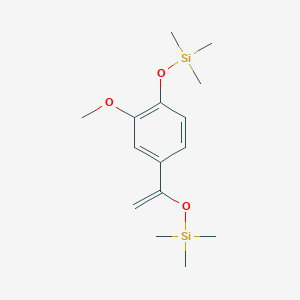

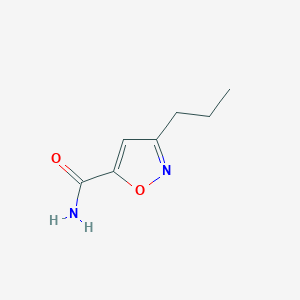
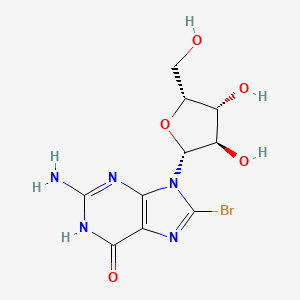
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
